sodium;hypochlorite;pentahydrate
Description
Historical Development and Discovery of Hydrated Hypochlorites
The history of hypochlorites dates back to the late 18th century, with French chemist Claude Louis Berthollet's work in 1787 leading to the development of "Eau de Javel" or Javel water, a solution of potassium hypochlorite (B82951). wikipedia.orgesemag.com This was followed by Antoine Labarraque's substitution of the more economical soda lye for potash lye, which resulted in the creation of sodium hypochlorite solutions. wikipedia.org For over a century, hypochlorite solutions, commonly known as bleach, were primarily available in dilute aqueous forms. wikipedia.orgnih.gov These solutions, while effective as bleaching and disinfecting agents, are inherently unstable and have a limited concentration, which presents drawbacks for certain chemical applications. acs.orgmdpi.com
The existence of a solid, hydrated form of sodium hypochlorite has been known for a considerable time, with literature mentioning it as early as 1919. acs.org However, the anhydrous form of sodium hypochlorite is highly unstable and explosive. scribd.com The breakthrough in producing a stable, crystalline form came with the development of the pentahydrate (NaOCl·5H₂O). While the dihydrate (NaOCl·2H₂O) has also been synthesized, the pentahydrate has garnered more attention for its practical applications. wikipedia.org The industrial-scale production of sodium hypochlorite pentahydrate was first achieved in 2013 by Nippon Light Metal Co. in Japan. acs.orgnikkeikin.com This was accomplished by reacting chlorine gas with a concentrated sodium hydroxide (B78521) solution and then cooling the resulting solution to precipitate the pentahydrate crystals. acs.org
Significance in Modern Chemical Synthesis and Fundamental Inorganic Chemistry
The commercial availability of sodium hypochlorite pentahydrate in a stable, crystalline form has opened new avenues in modern chemical synthesis. researchgate.netresearchgate.net Its primary significance lies in its role as a convenient, efficient, and environmentally benign oxidizing agent. acs.orgresearchgate.net Unlike aqueous solutions, the solid pentahydrate allows for stoichiometric control in reactions, has a higher concentration of the active oxidizing species, and often eliminates the need for pH adjustments. acs.orgorganic-chemistry.org
In organic synthesis, sodium hypochlorite pentahydrate has demonstrated remarkable utility in a variety of transformations. These include the selective oxidation of primary and secondary alcohols to aldehydes and ketones, the oxidation of sulfides to sulfoxides and sulfones, the oxidative cleavage of disulfides, and the synthesis of oxaziridines. acs.orgmdpi.comresearchgate.net It has also been employed in the oxidative dearomatization of phenols and as a chlorinating agent for certain substrates. acs.orgmdpi.com The use of catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can further enhance its oxidative capabilities, even for sterically hindered alcohols. organic-chemistry.org
From the perspective of fundamental inorganic chemistry, the study of sodium hypochlorite pentahydrate provides insights into the stability and reactivity of hypochlorite ions in a solid-state environment. The crystalline structure, with a Cl-O bond length of 1.686 Å, offers a well-defined system for studying the fundamental properties of the hypochlorite anion. wikipedia.org Its controlled reactivity, influenced by factors such as pH in solution, allows for detailed investigations into reaction mechanisms and kinetics. organic-chemistry.org
Distinguishing Characteristics of the Pentahydrate Form in Research Contexts
Sodium hypochlorite pentahydrate possesses several key characteristics that differentiate it from conventional aqueous bleach solutions in a research setting. acs.orgresearchgate.net
Higher Concentration and Purity: The pentahydrate crystals contain a significantly higher concentration of sodium hypochlorite, typically around 44% by weight, compared to the 8-13% found in standard aqueous solutions. acs.org They also contain minimal amounts of byproducts like sodium chloride and sodium hydroxide. acs.org
Enhanced Stability: The crystalline pentahydrate is considerably more stable than its anhydrous counterpart and aqueous solutions, especially when stored at low temperatures (below 7°C). scribd.comnikkeikin.com This stability allows for longer storage times and more consistent reaction outcomes. acs.org
Stoichiometric Control and Ease of Handling: As a solid, it can be weighed accurately, enabling precise stoichiometric calculations for chemical reactions. acs.org This is a significant advantage over using solutions where the exact concentration can vary.
Unique Reactivity: The pentahydrate can exhibit unique reactivity. For instance, the solid form has been shown to dramatically increase the rate of certain oxidations compared to aqueous solutions, possibly due to a high concentration of the active oxidant on the crystal surface. acs.org Furthermore, aqueous solutions prepared from the pentahydrate have a lower pH (around 11-12) compared to conventional bleach (pH ~13), which can lead to faster and more selective reactions. acs.orgresearchgate.net
Environmental Profile: A notable advantage is that the primary byproduct of its reactions is sodium chloride, which is generally considered harmless and environmentally benign. mdpi.comresearchgate.net
These distinguishing features have established sodium hypochlorite pentahydrate as a valuable and versatile reagent in the modern chemical research laboratory.
Data Tables
Table 1: Physical and Chemical Properties of Sodium Hypochlorite Pentahydrate
| Property | Value | Source(s) |
| Chemical Formula | NaOCl·5H₂O | wikipedia.org |
| Appearance | Pale greenish-yellow solid | acs.orgpw.live |
| Molar Mass | 164.52 g/mol | |
| Melting Point | 25–27 °C | acs.org |
| NaOCl Content | ~44 wt% | acs.org |
| pH of Aqueous Solution | 11–12 | acs.orgresearchgate.net |
| Crystal Structure | Orthorhombic | wikipedia.org |
Table 2: Comparison of Sodium Hypochlorite Pentahydrate and Aqueous Solution
| Feature | Sodium Hypochlorite Pentahydrate | Aqueous Sodium Hypochlorite | Source(s) |
| Physical State | Crystalline Solid | Liquid Solution | acs.org |
| NaOCl Concentration | ~44% | 8–13% | acs.org |
| Stability | High (stable at low temperatures) | Relatively low, degrades over time | acs.orgscribd.com |
| pH (in solution) | ~11-12 | ~13 | acs.orgresearchgate.net |
| Stoichiometric Control | Precise | Variable | acs.org |
| Byproducts | Minimal NaCl, NaOH | Significant NaCl, NaOH | acs.org |
Table 3: Selected Applications in Organic Synthesis
| Reaction Type | Substrate | Product | Catalyst | Source(s) |
| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | TEMPO, 1-Me-AZADO | acs.orgorganic-chemistry.org |
| Sulfide Oxidation | Sulfides | Sulfoxides/Sulfones | None | researchgate.net |
| Disulfide Cleavage | Disulfides | Sulfonyl Chlorides/Bromides | None | acs.org |
| Oxaziridine Synthesis | Imines | Oxaziridines | None | mdpi.com |
| Phenol Dearomatization | Phenols | Dienones | None | acs.org |
| Chlorination | β,γ-Unsaturated Carboxylic Acids | α,β-Unsaturated Lactones | None | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;hypochlorite;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLOBNGYGFRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.O.O.O.[O-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH10NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Solid State Chemistry of Sodium Hypochlorite Pentahydrate
Crystallographic Investigations
Orthorhombic Crystal Structure Analysis
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) is a crystalline solid that, unlike its highly unstable and explosive anhydrous counterpart, offers greater stability. wikipedia.org Early crystallographic studies have been conducted to determine its structure. chemrxiv.org The pentahydrate form is a pale, greenish-yellow solid with an orthorhombic crystal structure. wikipedia.org This structure is crucial for stabilizing the hypochlorite ion through hydrogen bonding, which makes it safer to handle and store at refrigerated temperatures.
More recent single-crystal X-ray diffraction studies have consistently revealed an orthorhombic unit cell for NaOCl·5H₂O. chemrxiv.org There have been several attempts to characterize the solid-state structure of hypochlorites, with some studies dating back to the 1940s reporting different crystallographic unit cells without providing detailed structural information. chemrxiv.org A 2021 study provided a detailed structural analysis, confirming the orthorhombic system. chemrxiv.org It was noted that at 173 K, the unit cell parameters b and c differ by approximately 0.63 Å. As the temperature increases to 253 K, the difference becomes less than 0.1 Å, indicating a temperature-dependent variation in the unit cell dimensions. chemrxiv.org
Some patent literature has also described the crystal structure as a tetragonal system with a simple crystal lattice. google.com However, the most recent and detailed scientific investigations confirm the orthorhombic classification. chemrxiv.org
Interactive Data Table: Unit Cell Parameters of Sodium Hypochlorite Pentahydrate
| Temperature (K) | Crystal System | a (Å) | b (Å) | c (Å) | b/c ratio |
| 173 | Orthorhombic | 16.3(1) | 16.2(1) | 5.4(1) | 0.9961 |
| 253 | Orthorhombic | 16.3(1) | 16.2(1) | 5.4(1) | 0.9994 |
Determination of Interatomic Distances and Bond Angles (e.g., Cl–O bond length)
The precise determination of interatomic distances and bond angles within the sodium hypochlorite pentahydrate crystal structure provides fundamental insights into its chemical nature. A key parameter is the Cl–O bond length. In the pentahydrate, the Cl–O bond length has been measured to be 1.686 Å. wikipedia.org More recent crystallographic studies have reported a very similar value of 1.69 Å. chemrxiv.orgturito.comwikipedia.org
This bond length is significantly longer than those found in higher-valence chlorine oxoanions, which is consistent with the values determined for hypochlorous acid in the gas phase. chemrxiv.org The relatively long Cl-O bond suggests a weaker bond compared to other chlorine oxides, which correlates with the reactivity of the hypochlorite ion. The geometry of the hypochlorite ion (ClO⁻) itself is linear. guidechem.com
Interactive Data Table: Comparison of Cl-O Bond Lengths
| Compound/Ion | Bond Length (Å) |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | 1.686 - 1.69 wikipedia.orgchemrxiv.org |
| Hypochlorite Ion (ClO⁻) | 1.69 turito.comwikipedia.org |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been the definitive technique for elucidating the detailed three-dimensional structure of sodium hypochlorite pentahydrate. chemrxiv.org Despite the long history and widespread use of hypochlorite, the first experimental crystal structures of a hypochlorite salt were reported relatively recently. chemrxiv.org
Obtaining a suitable single crystal for analysis can be challenging, as the crystals tend to liquefy rapidly at room temperature. chemrxiv.org Researchers have overcome this by quickly transferring a crystal into a cold stream, which allows for the collection of high-resolution X-ray diffraction data. chemrxiv.org These studies have been instrumental in confirming the orthorhombic crystal system and providing precise measurements of unit cell dimensions, bond lengths, and bond angles. chemrxiv.org The data obtained from single-crystal X-ray diffraction provides the foundational understanding of the solid-state arrangement of sodium ions, hypochlorite ions, and water molecules, including the extensive hydrogen-bonding network that contributes to the compound's stability. chemrxiv.org
Spectroscopic Probes of Solid-State Structure
Vibrational Spectroscopy (e.g., IR, Raman) for Structural Elucidation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, serves as a powerful tool for probing the structural characteristics of solid-state materials like sodium hypochlorite pentahydrate. These techniques provide information about the vibrational modes of the constituent molecules and ions, which are sensitive to the local chemical environment, bonding, and crystal symmetry.
Raman spectroscopy has been used in conjunction with single-crystal X-ray diffraction to support the structural characterization of NaOCl·5H₂O. chemrxiv.org By analyzing the vibrational frequencies, researchers can confirm the presence of the hypochlorite ion and study the interactions with the surrounding water molecules and sodium ions. The spectra for solid-state materials can reveal features such as lattice modes (vibrations of the crystal lattice as a whole) and shifts in the vibrational frequencies of the hypochlorite ion compared to its state in solution, providing insights into the solid-state effects. While specific detailed assignments for NaOCl·5H₂O are not extensively reported in the provided search results, the techniques are fundamental in confirming the identity and probing the structure of such compounds. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Studies in Solid State
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for investigating the local atomic environment in crystalline materials. While solution NMR is widely used, solid-state NMR can provide information about the structure and dynamics of molecules in their solid form.
Specific solid-state NMR studies on sodium hypochlorite pentahydrate are not detailed in the provided search results. However, NMR spectroscopy, in general, has been employed to study the chemical composition of precipitates formed in reactions involving sodium hypochlorite. nih.gov For instance, ¹H and ¹³C NMR have been used to analyze the products of reactions between sodium hypochlorite and other substances, demonstrating the utility of NMR in identifying chemical species and their structures. nih.govresearchgate.net In principle, solid-state NMR could be applied to NaOCl·5H₂O to probe the environments of the sodium (²³Na) and chlorine (³⁵Cl, ³⁷Cl) nuclei, as well as protons (¹H) in the water molecules, to further refine the understanding of the crystal structure and the interactions within the solid lattice.
Theoretical and Computational Modeling of Molecular and Crystal Structure
Computational chemistry provides powerful tools for understanding the intrinsic properties of a crystal at the atomic level. For sodium hypochlorite pentahydrate (NaOCl·5H₂O), theoretical and computational models offer a deeper insight into its electronic structure, the nature of its chemical bonds, and the complex network of intermolecular forces that dictate its crystal packing. These models complement experimental data, such as that obtained from X-ray diffraction, by providing energetic and electronic details that are otherwise inaccessible. A Japanese patent has indicated the use of molecular dynamics (MD) simulations combined with Density Functional Theory (DFT) calculations to analyze the crystal structure of sodium hypochlorite pentahydrate, underscoring the value of these computational approaches in refining and understanding experimental data google.com.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally feasible approach to predict a wide range of molecular and material properties.
For a crystalline solid like sodium hypochlorite pentahydrate, DFT calculations are typically performed on the unit cell, applying periodic boundary conditions to simulate the extended crystal lattice. The calculations would be based on the experimentally determined crystal structure, which was recently elucidated by single-crystal X-ray diffraction chemrxiv.org. The structure was identified as belonging to the orthorhombic crystal system chemrxiv.orgwikipedia.org.
Key crystallographic data obtained from single-crystal X-ray diffraction serves as the essential input for these calculations.
| Parameter | Value (at 173 K) | Source |
|---|---|---|
| Crystal System | Orthorhombic | chemrxiv.org |
| Space Group | Pbca | chemrxiv.org |
| a (Å) | 11.60 | chemrxiv.org |
| b (Å) | 15.90 | chemrxiv.org |
| c (Å) | 6.46 | chemrxiv.org |
| Cl-O Bond Length (Å) | 1.69 | chemrxiv.org |
A typical DFT study on sodium hypochlorite pentahydrate would involve selecting an appropriate functional (e.g., B3LYP, PBE) and basis set to solve the Kohn-Sham equations for the system. The results of such calculations would provide fundamental insights into the electronic properties:
Electron Density Distribution and Charge Analysis: DFT can map the electron density throughout the crystal, visually identifying regions of electron accumulation and depletion. This would allow for a quantitative analysis of charge transfer between the sodium ion (Na⁺), the hypochlorite ion (OCl⁻), and the water molecules, confirming the ionic nature of the compound and detailing the polarization effects within the crystal lattice.
Bonding Analysis: Tools such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the chemical bonds. This would provide a quantitative description of the covalent character of the Cl-O bond and the nature of the ionic interactions between Na⁺ and the surrounding oxygen atoms from both water and the hypochlorite anion.
Computational Approaches to Crystal Packing and Intermolecular Interactions
The stability and structure of the sodium hypochlorite pentahydrate crystal are governed by a complex network of intermolecular interactions. Computational methods are essential for dissecting and quantifying these forces. The crystal structure consists of hydrated sodium cations and hypochlorite anions arranged in distinct layers, which are held together by extensive hydrogen bonds chemrxiv.org.
Each sodium ion is coordinated by six oxygen atoms from water molecules, forming a hydrated sodium complex. The hypochlorite ions are situated between these hydrated sodium structures and act as acceptors for hydrogen bonds from the surrounding water molecules chemrxiv.org. This intricate arrangement can be analyzed computationally to understand the energetic contributions of each type of interaction.
Key Computational Analysis Techniques:
Interaction Energy Calculations: The strength of the interactions between different components in the crystal can be calculated. For instance, the interaction energy between a central hypochlorite ion and the surrounding water molecules, or between a sodium cation and its hydration shell, can be quantified. These calculations help to determine the energetic hierarchy of the non-covalent interactions responsible for the crystal's cohesion.
Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular interactions. A Hirshfeld surface is mapped onto a molecule within the crystal, and the surface is colored according to the proximity and type of neighboring atoms. This allows for the visualization and quantification of different contacts, such as the strong O···H hydrogen bonds between water and the hypochlorite ion, and the ion-dipole interactions between the sodium cation and water molecules.
Quantum Theory of Atoms in Molecules (QTAIM): As mentioned previously, QTAIM can be used to analyze the electron density at critical points between atoms that are not formally bonded. This method can identify and characterize the strength and nature of hydrogen bonds and other non-covalent interactions that define the crystal packing.
The table below outlines a potential computational workflow for analyzing the intermolecular forces in the NaOCl·5H₂O crystal.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Energy Decomposition Analysis (EDA) | To quantify the components of interaction energy (electrostatic, dispersion, polarization, etc.) between molecular fragments (e.g., Na(H₂O)₆²⁺ and OCl⁻). | Quantitative data showing the dominance of electrostatic forces (ion-ion, ion-dipole) and the contribution of hydrogen bonding to lattice stability. |
| Hirshfeld Surface Analysis | To visualize and quantify intermolecular contacts within the crystal lattice. | 2D fingerprint plots and 3D colored surfaces highlighting the prevalence of O···H contacts, confirming the extensive hydrogen-bonding network described by experimental data. |
| Non-Covalent Interaction (NCI) Plots | To visualize regions of non-covalent interactions in real space. | Visual mapping of hydrogen bonds, van der Waals forces, and ionic interactions, providing a clear picture of how the hydrated sodium ions and hypochlorite anions pack together. |
Through these computational approaches, a detailed and quantitative understanding of the forces holding the sodium hypochlorite pentahydrate crystal together can be achieved, complementing and extending the knowledge gained from experimental structural characterization.
Decomposition Pathways and Kinetic Mechanisms of Sodium Hypochlorite Pentahydrate
Autodecomposition Reactions in Crystalline and Solution States
Sodium hypochlorite (B82951), both in its solid pentahydrate form and in aqueous solution, undergoes autodecomposition, albeit at different rates. The crystalline form, NaOCl·5H₂O, exhibits greater stability, particularly at lower temperatures. wikipedia.orgacs.org For instance, at 7 °C, crystalline sodium hypochlorite pentahydrate shows only about 1% decomposition after 360 days, whereas a conventional aqueous solution can lose a significant portion of its active chlorine content under similar conditions. wikipedia.orgacs.org The decomposition in the molten state, above its melting point of 18-27°C, is markedly accelerated. wikipedia.orgnikkeikin.com
In aqueous solutions, the decomposition is a persistent issue. The process involves two primary competing pathways: disproportionation, which yields chlorate (B79027) and chloride, and a pathway that results in the evolution of oxygen. wikipedia.orgresearchgate.net
Disproportionation to Chlorate and Chloride
The most significant decomposition pathway for sodium hypochlorite in solution, particularly at elevated temperatures, is disproportionation. wikipedia.orgquora.com In this reaction, the hypochlorite ion (OCl⁻) is simultaneously oxidized and reduced, leading to the formation of sodium chlorate (NaClO₃) and sodium chloride (NaCl). wikipedia.orgresearchgate.netwikipedia.org
This reaction is essentially an auto-oxidation of the hypochlorite ion. quora.com The mechanism is understood to proceed through a multi-step process. It is proposed that the reaction begins with a slow bimolecular reaction between hypochlorite ions to form chlorite (B76162) (ClO₂⁻) and chloride (Cl⁻) ions. This is followed by a more rapid reaction where the newly formed chlorite ion reacts with another hypochlorite ion to produce chlorate and chloride. researchgate.netscribd.com
The formation of chlorate is a critical consideration in industrial applications where sodium hypochlorite solutions are used, as it represents a loss of active chlorine content. nih.gov The rate of this disproportionation reaction is highly dependent on factors such as temperature and pH. wikipedia.orgdiva-portal.org
Oxygen Evolution Pathways
In addition to disproportionation, sodium hypochlorite can decompose to produce oxygen gas and sodium chloride. wikipedia.orgcastlechem.com.au This pathway competes with the formation of chlorate. wikipedia.org
The mechanism for uncatalyzed oxygen evolution is thought to involve both hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), with the maximum rate occurring around neutral pH where both species are present in significant concentrations. acs.org One proposed mechanism involves the formation of an activated complex, which then decomposes to yield oxygen. researchgate.net The presence of transition metal ion catalysts, such as copper, nickel, and cobalt, can significantly accelerate this decomposition pathway. wikipedia.orgresearchgate.net In some cases, catalysts can selectively promote the oxygen evolution reaction over the disproportionation to chlorate. acs.orgresearchgate.net
Kinetic Studies of Decomposition
The study of the reaction kinetics of sodium hypochlorite decomposition provides valuable insights into the rates and mechanisms of the different pathways. This includes determining the order of the reactions, the rate constants, and the activation energies required for the transformations to occur.
Reaction Order and Rate Constant Determination
The reaction order of sodium hypochlorite decomposition in aqueous solution varies depending on the specific pathway and the conditions, particularly pH.
The decomposition of crystalline sodium hypochlorite pentahydrate , in contrast, has been reported to follow zero-order kinetics . osti.gov
The oxygen evolution pathway is typically described as a second-order reaction with respect to the hypochlorite ion concentration. researchgate.net However, some studies have also suggested a unimolecular reaction for the uncatalyzed decomposition to oxygen. researchgate.netscribd.com
The table below summarizes the reported reaction orders for the different decomposition pathways.
| Decomposition Pathway | State/Condition | Reaction Order |
| Disproportionation to Chlorate | Aqueous Solution (pH < 9) | Third-order |
| Disproportionation to Chlorate | Aqueous Solution (pH > 10) | Second-order |
| Oxygen Evolution | Aqueous Solution | Second-order |
| Thermal Decomposition | Crystalline | Zero-order |
This table is based on available research and may vary depending on specific experimental conditions.
Rate constants for these reactions have been determined under various conditions. For example, the rate constant for oxygen evolution from purified sodium hypochlorite solutions at 60 °C and an ionic strength of 3.5 was found to be 7.5 × 10⁻⁶ (g-mol/L)⁻¹(min)⁻¹. researchgate.net
Activation Energies for Decomposition Pathways
The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Determining the activation energies for the different decomposition pathways of sodium hypochlorite helps in understanding their temperature dependence.
For the disproportionation reaction , the activation energy for the initial slow step (formation of chlorite) has been reported to be 24.8 kcal/mol . The subsequent faster step (reaction of chlorite with hypochlorite) has a lower activation energy of 20.8 kcal/mol . researchgate.netscribd.com
The oxygen evolution pathway has a reported activation energy of 26.6 kcal/mol . researchgate.net Another study on the thermal decomposition of sodium hypochlorite in aqueous solution determined an activation energy of 33.58 kJ/mol . researchgate.net
The following table presents a summary of the reported activation energies.
| Decomposition Pathway | Activation Energy (Ea) |
| Disproportionation (Step 1: Chlorite formation) | 24.8 kcal/mol |
| Disproportionation (Step 2: Chlorate formation) | 20.8 kcal/mol |
| Oxygen Evolution | 26.6 kcal/mol |
| Thermal Decomposition (Aqueous) | 33.58 kJ/mol |
Note: The values presented are from different studies and may have been determined under varying experimental conditions.
Influencing Factors on Decomposition Kinetics
The rate of decomposition of sodium hypochlorite pentahydrate and its aqueous solutions is significantly affected by several factors. Controlling these factors is crucial for maintaining the stability and shelf-life of the compound.
| Influencing Factor | Effect on Decomposition Rate | Description |
| Temperature | Increases | The rate of decomposition increases significantly with a rise in temperature for both disproportionation and oxygen evolution pathways. quora.comcastlechem.com.au It is estimated that the decomposition rate increases by a factor of about 3.5 for every 10°C increase in temperature. quora.com Crystalline NaOCl·5H₂O is stable at low temperatures (e.g., 7°C) but decomposes rapidly at room temperature or in its molten state. wikipedia.orgacs.orgnikkeikin.com |
| pH | Varies | The pH of the solution has a profound effect on the decomposition pathways. The maximum rate for chlorate formation is observed around neutral pH. diva-portal.org Low pH (acidic conditions) can lead to the release of chlorine gas, while high pH (alkaline, typically pH 11-12) generally improves the stability of hypochlorite solutions. wikipedia.orgquora.com The uncatalyzed oxygen evolution rate is maximal around neutral pH where both HOCl and OCl⁻ are present. acs.org |
| Concentration | Increases | Higher concentrations of sodium hypochlorite in aqueous solutions lead to a faster rate of decomposition. nikkeikin.com |
| Light (UV) | Increases | Exposure to light, particularly ultraviolet (UV) light, accelerates the decomposition of sodium hypochlorite. wikipedia.orgcastlechem.com.au |
| Metal Ions | Increases (Catalysis) | The presence of transition metal ions such as copper, nickel, and cobalt acts as a catalyst, significantly increasing the rate of decomposition, primarily through the oxygen evolution pathway. wikipedia.orgresearchgate.netsciencemadness.org Iron is considered a relatively weak catalyst on its own. researchgate.net |
| Ionic Strength | Increases | An increase in the ionic strength of the solution generally leads to a higher rate of decomposition for both the chlorate and oxygen formation pathways. researchgate.netdiva-portal.org |
| Presence of CO₂ | Increases | Carbon dioxide from the air can react with sodium hypochlorite solutions, lowering the pH and thereby accelerating decomposition. nikkeikin.com |
Temperature Dependence of Decomposition Rate
Temperature is a primary determinant of the decomposition rate of sodium hypochlorite pentahydrate. Increased temperature accelerates the breakdown of the hypochlorite ion, leading to a loss of available chlorine and the formation of byproducts such as sodium chlorate and sodium chloride. scribd.comnikkeikin.com
Research indicates that the decomposition rate increases significantly with a rise in temperature. For every 10°C increase in storage temperature, the decomposition rate of sodium hypochlorite solutions is amplified by a factor of approximately 3.5. hillbrothers.compowellsolutions.com This accelerated degradation is a critical consideration for storage and handling. For instance, high-purity sodium hypochlorite pentahydrate is reported to be stable for up to one year when stored at temperatures below 7°C in a sealed, dark container. nikkeikin.com However, at 20°C, while a high concentration of available chlorine is maintained for about a week, decomposition becomes more rapid with prolonged storage. nikkeikin.com The decomposition is markedly accelerated when the compound is in its molten state, which occurs around 30°C. nikkeikin.com
The stability of sodium hypochlorite pentahydrate at various temperatures has been evaluated, showing a gradual decomposition at ambient temperatures but significant stability at lower temperatures. acs.org For example, crystals stored at 7°C showed almost no loss of sodium hypochlorite content after 360 days, whereas conventional aqueous solutions experienced a 17% decomposition under the same conditions. acs.org
Interactive Data Table: Effect of Temperature on Sodium Hypochlorite Stability
| Temperature (°C) | Observation | Stability | Source(s) |
| < 7 | Stable for 1 year in a sealed, dark container. | High | nikkeikin.comacs.org |
| 20 | High available chlorine maintained for ~1 week, then decomposition accelerates. | Moderate | nikkeikin.com |
| 30 | Decomposes markedly (molten state). | Low | nikkeikin.com |
| General Rule | Decomposition rate increases by a factor of ~3.5 for every 10°C increase. | Decreases with increasing temp. | hillbrothers.compowellsolutions.com |
pH Effects on Hypochlorite Stability and Speciation (HOCl/OCl⁻ equilibrium)
The pH of a sodium hypochlorite solution is a critical factor governing its stability and the speciation of the active chlorine component. The disinfecting and oxidizing efficacy of the solution is tied to the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). uzh.chjst.go.jp This equilibrium is defined by the pKa of hypochlorous acid, which is approximately 7.5. wikipedia.orguzh.ch
At a pH of 7.5, the solution contains equal amounts of HOCl and OCl⁻. uzh.ch When the pH is below 7.5, the equilibrium shifts to favor the formation of hypochlorous acid (HOCl), which is a more potent but less stable antimicrobial agent. uzh.chresearchgate.netlabproinc.com Conversely, at a pH above 7.5, the more stable but less microbicidal hypochlorite ion (OCl⁻) becomes the predominant species. uzh.chorendatech.com
For maximum stability and shelf-life, sodium hypochlorite solutions are typically maintained at a high pH. The optimal pH for stability is generally considered to be 11 or higher. nih.gov Commercial solutions often have a pH between 11.5 and 12.5 to slow the rate of decomposition. uzh.chorendatech.com As the pH decreases from 11, the rate of decomposition increases, reaching its peak around neutral pH before decreasing again in strongly acidic conditions. nih.gov Therefore, maintaining an alkaline environment, typically with a pH between 10.5 and 11.5, is crucial for preserving the concentration of the hypochlorite solution. scribd.comforceflowscales.com
Interactive Data Table: pH Effects on Hypochlorite Speciation and Stability
| pH Value | Predominant Species | Stability | Efficacy (Antimicrobial) | Source(s) |
| < 7.5 | HOCl (Hypochlorous Acid) | Low | High | uzh.chresearchgate.netlabproinc.com |
| 7.5 | HOCl = OCl⁻ | Moderate | Moderate | uzh.ch |
| > 7.5 | OCl⁻ (Hypochlorite Ion) | Increasing | Decreasing | uzh.chorendatech.com |
| 11 - 13 | OCl⁻ (Hypochlorite Ion) | High | Low | uzh.chorendatech.comnih.gov |
Catalytic Effects of Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Ir³⁺)
Transition metal ions are powerful catalysts for the decomposition of sodium hypochlorite. scribd.compowellsolutions.comforceflowscales.com Their presence, even in trace amounts, can significantly accelerate the breakdown of the hypochlorite ion, primarily through a pathway that generates oxygen and chloride ions, rather than the formation of chlorate. researchgate.netcdnsciencepub.compowellsolutions.com This catalytic decomposition leads to a loss of available chlorine and can cause pressure buildup in storage containers due to oxygen gas evolution. powellsolutions.com
The catalytic activity of various metal ions has been studied, and a general order of effectiveness has been established: Ni²⁺ > Co²⁺ > Cu²⁺ > Fe³⁺ > Mn²⁺. researchgate.netpowellsolutions.com
Nickel (Ni²⁺) and Cobalt (Co²⁺) are particularly potent catalysts. researchgate.netpowellsolutions.com The decomposition rate in the presence of cobalt is proportional to the amount of cobalt added but shows little dependence on the hypochlorite concentration. cdnsciencepub.com Nickel exhibits similar behavior. cdnsciencepub.com These metals are oxidized to higher oxides which are insoluble in the alkaline solution and act as the catalytic surfaces. cdnsciencepub.com
Copper (Cu²⁺) also catalyzes the decomposition, with the reaction rate being roughly first-order with respect to both the hypochlorite and copper ion concentrations. cdnsciencepub.compowellsolutions.com An increase in copper ion concentration from 1.03 mg/L to 10.3 mg/L was found to increase the decomposition rate by a factor of 11. powellsolutions.com
Iron (Fe³⁺) and Manganese (Mn²⁺) are generally considered less effective catalysts in alkaline hypochlorite solutions and tend to precipitate out. powellsolutions.com However, in some cases, iron can be oxidized to ferrate. cdnsciencepub.com
Iridium (Ir³⁺) compounds have also been identified as catalysts for hypochlorite decomposition. diva-portal.org
To ensure stability, it is critical to minimize contamination from these metals. For example, it is recommended that copper and iron concentrations be kept below 0.5 and 1 part per million, respectively, in the final product. scribd.comforceflowscales.com
Interactive Data Table: Catalytic Activity of Metal Ions on Hypochlorite Decomposition
| Metal Ion | Catalytic Activity | Primary Decomposition Pathway | Notes | Source(s) |
| Nickel (Ni²⁺) | Very High | 2OCl⁻ → 2Cl⁻ + O₂ | Considered one of the most powerful catalysts. | researchgate.netpowellsolutions.com |
| Cobalt (Co²⁺) | High | 2OCl⁻ → 2Cl⁻ + O₂ | Rate is proportional to catalyst concentration. | researchgate.netcdnsciencepub.comgoogle.com |
| Copper (Cu²⁺) | Moderate | 2OCl⁻ → 2Cl⁻ + O₂ | Rate is roughly first-order in Cu²⁺. | cdnsciencepub.compowellsolutions.com |
| Iridium (Ir³⁺) | Catalytic | - | Kinetic studies confirm catalytic decomposition. | diva-portal.org |
| Iron (Fe³⁺) | Low | 2OCl⁻ → 2Cl⁻ + O₂ | Tends to precipitate; less effective catalyst. | powellsolutions.com |
| Manganese (Mn²⁺) | Low | 2OCl⁻ → 2Cl⁻ + O₂ | Tends to precipitate; less effective catalyst. | powellsolutions.com |
Role of Anionic Impurities (e.g., Cl⁻, ClO₃⁻, CO₃²⁻, SO₄²⁻)
Chloride (Cl⁻) and Chlorate (ClO₃⁻) are natural byproducts of both the manufacturing process and the decomposition of sodium hypochlorite itself. wikipedia.orgnikkeikin.com While their presence increases the ionic strength, studies have found no specific catalytic role for these ions in the uncatalyzed decomposition pathways. cdnsciencepub.com
Carbonate (CO₃²⁻) can be introduced into the solution, for instance, through the absorption of atmospheric carbon dioxide. publications.gc.ca While some studies have noted that carbonate ions might prevent hypochlorite decomposition by stabilizing certain metal ions (like copper(III)), they are not considered direct catalysts for the primary decomposition of hypochlorite. researchgate.netresearchgate.net
Impact of Atmospheric Gases (e.g., Carbon Dioxide) on Decomposition
Atmospheric gases, particularly carbon dioxide (CO₂), can influence the stability of sodium hypochlorite solutions. This interaction is primarily indirect, affecting the pH of the solution, which in turn alters the decomposition rate. publications.gc.caosti.gov
Sodium hypochlorite solutions are typically stabilized with an excess of sodium hydroxide (B78521) (NaOH) to maintain a high pH. orendatech.com Carbon dioxide from the atmosphere can be absorbed by the solution and react with the sodium hydroxide to form sodium carbonate. publications.gc.ca This reaction consumes the hydroxide ions, leading to a gradual decrease in the solution's pH.
As the pH drops, the equilibrium between the stable hypochlorite ion (OCl⁻) and the less stable but more reactive hypochlorous acid (HOCl) shifts. wikipedia.orguzh.ch A lower pH favors the formation of HOCl, which can accelerate the decomposition of the active chlorine content. nih.gov Therefore, exposure to air, and consequently to CO₂, can compromise the long-term stability of sodium hypochlorite pentahydrate solutions by reducing their alkalinity. publications.gc.caosti.gov To mitigate this, it is recommended that sodium hypochlorite pentahydrate and its solutions be stored in tightly sealed containers. nikkeikin.com
Mechanisms of Chemical Stabilization
To counteract the inherent instability of sodium hypochlorite, various chemical stabilization strategies have been developed. These methods aim to slow the decomposition rate by controlling factors such as pH and the catalytic activity of metal impurities.
Additive-Based Stabilization Strategies (e.g., phosphates, silicates, organic compounds)
The addition of specific chemical agents is a common method for enhancing the stability of sodium hypochlorite solutions. These stabilizers function through various mechanisms, including pH buffering, sequestration of catalytic metal ions, and other complex interactions.
Silicates : Alkali metal silicates, such as sodium silicate (B1173343), are effective stabilizers. wjygy.com.cngoogle.com Sodium silicate solutions are alkaline, which helps to maintain the high pH necessary to keep the hypochlorite in its more stable OCl⁻ form. google.com Furthermore, silicates can adsorb heavy metal ions that are known to catalyze hypochlorite decomposition, thereby inhibiting this degradation pathway. google.compatsnap.com Studies have shown that a mixture of sodium silicate and sodium carbonate can be a particularly effective stabilizing agent. wjygy.com.cn
Phosphates : Various phosphate (B84403) salts, including sodium phosphate, disodium (B8443419) hydrogen phosphate, and sodium dihydrogen phosphate, are used as stabilizers. google.comgoogle.com These compounds act as a buffer system to maintain a stable, alkaline pH. Combinations of different phosphate salts can be compounded to achieve optimal pH control and stability. google.com
Organic Compounds : Certain organic compounds have been investigated for their stabilizing effects. These can include substances like amino acids, gelatin, or casein. google.com For instance, sodium sulfamate (B1201201) has been proposed as a stabilizer, where it is thought to form a stable molecular group with hypochlorite, inhibiting its spontaneous decomposition. patsnap.com
Interactive Data Table: Chemical Stabilizers for Sodium Hypochlorite
| Stabilizer Type | Examples | Mechanism of Action | Source(s) |
| Silicates | Sodium Silicate | Maintains high pH; Adsorbs catalytic metal ions. | wjygy.com.cngoogle.comgoogle.compatsnap.com |
| Phosphates | Sodium Phosphate, Disodium Hydrogen Phosphate, Sodium Dihydrogen Phosphate | Acts as a pH buffer to maintain alkalinity. | google.comgoogle.com |
| Carbonates | Sodium Carbonate | Used in conjunction with silicates for enhanced stability. | wjygy.com.cn |
| Organic Compounds | Sodium Sulfamate, Gelatin, Casein | Forms stable complexes with hypochlorite; other mechanisms. | patsnap.comgoogle.com |
Role of Low Impurity Content (e.g., low NaOH and NaCl) on Stability
The purity of sodium hypochlorite pentahydrate crystals is a critical determinant of their stability. Research has consistently shown that the presence of impurities, particularly residual sodium hydroxide (NaOH) and sodium chloride (NaCl) from the manufacturing process, can significantly accelerate decomposition. acs.orggoogle.com
High-purity sodium hypochlorite pentahydrate, containing minimal levels of these impurities, exhibits markedly enhanced stability. nikkeikin.com For instance, a commercially available high-purity product is reported to contain as little as 0.04–0.08% NaOH and 0.1–0.5% NaCl. acs.org This low impurity profile is a key factor in its improved storage characteristics compared to conventional aqueous sodium hypochlorite solutions, which typically have a much higher pH (around 13) due to excess NaOH added for stabilization. acs.org
Similarly, while a high pH is used to stabilize aqueous sodium hypochlorite solutions, the presence of excess solid NaOH within the pentahydrate crystal can be detrimental. The heat generated from the hydration of any unreacted NaOH can contribute to localized warming, accelerating the thermal decomposition of the surrounding sodium hypochlorite pentahydrate. google.com
A study on the decomposition of NaOCl crystals, including the pentahydrate form, found that the reaction proceeds at a zero-order rate. osti.gov This indicates that the rate of decomposition is constant and independent of the concentration of the reactant, a characteristic that can be influenced by the presence of impurities on the crystal surface that act as active sites for decomposition. Reducing these impurities, therefore, directly translates to a slower and more predictable decomposition process. google.com
The stability of high-purity sodium hypochlorite pentahydrate has been quantified in storage tests. At a temperature of 7°C, the concentration of NaOCl in the crystals remains remarkably stable, showing only a 1% decrease over a period of 360 days. acs.orgscribd.com This is in stark contrast to conventional aqueous solutions, which can experience significant degradation under similar conditions. acs.org However, at ambient temperatures, the decomposition of the pentahydrate crystals accelerates. acs.org
Table 1: Stability of High-Purity Sodium Hypochlorite Pentahydrate at 7°C
| Time (days) | NaOCl Concentration (%) | Decomposition (%) |
| 0 | 44.2 | 0 |
| 360 | 43.7 | 1.13 |
| Data sourced from research on high-purity NaOCl·5H₂O crystals. acs.org |
This data underscores the profound impact of minimizing NaOH and NaCl content on the stability of solid sodium hypochlorite pentahydrate, making it a viable and stable alternative to its aqueous counterpart when stored under appropriate conditions.
Mechanistic Insights into Stabilizer Action
The stabilization of sodium hypochlorite, particularly in its aqueous form, has been the subject of extensive research, with various compounds identified as effective stabilizing agents. While the direct application and mechanistic studies of these stabilizers on the crystalline pentahydrate form are less documented, the principles derived from solution-based studies offer valuable insights. The primary mechanisms of stabilizer action revolve around controlling pH, sequestering catalytic metal ions, and interacting with the hypochlorite ion itself.
In aqueous solutions, maintaining a high pH (typically between 11 and 13) is a cornerstone of stabilization. quora.com This is because the hypochlorite ion (OCl⁻) is more stable than hypochlorous acid (HOCl), which predominates at lower pH values. Stabilizers such as sodium hydroxide are added to ensure the equilibrium favors the more stable hypochlorite ion. quora.com For sodium hypochlorite pentahydrate, which has a lower intrinsic NaOH content, the stability is inherent to its crystalline structure at low temperatures. acs.orgnikkeikin.com However, upon dissolution, the principles of pH control would apply.
A significant pathway for hypochlorite decomposition is catalysis by transition metal ions. hillbrothers.com Even trace amounts of metals like copper, nickel, and cobalt can dramatically accelerate the decomposition of hypochlorite to form oxygen and chloride ions. Stabilizers known as sequestering or chelating agents, such as silicates and phosphates, function by binding to these metal ions. google.comgoogle.com This action forms stable complexes, rendering the metal ions unavailable to participate in the catalytic decomposition cycle. Sodium silicate, for example, can adsorb metal ions, thereby inhibiting their catalytic activity. google.com
Some stabilizers are thought to interact directly with the hypochlorite ion or its decomposition intermediates. For instance, certain nitrogen-containing compounds, such as sodium sulfamate, are proposed to form a relatively stable molecular group with the hypochlorite ion through covalent interactions. patsnap.com This association is believed to inhibit the spontaneous decomposition of sodium hypochlorite. patsnap.com Another proposed mechanism involves the complexation of the hypochlorite ion with compounds like boron nitride, which alters the molecular motion and reactivity of the hypochlorite in solution. google.com However, the stability of the stabilizing agent itself is crucial for this mechanism to be effective. google.com
While these mechanisms are primarily described for aqueous solutions, they provide a foundational understanding of the chemical interactions that could be leveraged to enhance the stability of sodium hypochlorite pentahydrate, particularly in applications where it is dissolved prior to use or where it may be exposed to contaminants. The inherent high purity of the crystalline form, with its low metal ion content, already minimizes one of the key decomposition pathways. nikkeikin.com
Reactivity in Organic Synthesis: a Focus on Oxidation and Chlorination
Sodium Hypochlorite (B82951) Pentahydrate as an Oxidant
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) has emerged as a significant oxidant in organic synthesis, valued for its efficacy, convenience, and environmentally benign characteristics. rsc.orgcymitquimica.com This crystalline solid offers several advantages over traditional aqueous sodium hypochlorite solutions. rsc.org Notably, it has a higher concentration of the active oxidizing agent, containing approximately 44% NaOCl, and minimal amounts of sodium hydroxide (B78521) and sodium chloride. rsc.orgnih.gov An aqueous solution prepared from these crystals has a lower pH (around 11-12) compared to conventional bleach (pH ~13), which can enhance reaction rates. rsc.orgresearchgate.net Furthermore, the crystalline form is stable at lower temperatures, easy to handle, and allows for precise measurement, which helps in preventing overoxidation. rsc.orgbanglajol.info The primary byproduct of its reaction is sodium chloride, making it an attractive choice for sustainable chemical processes. rsc.orgcymitquimica.com Its utility has been demonstrated in a variety of oxidative transformations, including the oxidation of alcohols, sulfides, and phenols, as well as in oxidative cleavage and the synthesis of heterocyclic compounds. rsc.orgnih.gov
Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones
The conversion of primary and secondary alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic chemistry. rsc.orgdenora.com Sodium hypochlorite pentahydrate serves as a highly effective re-oxidant in these processes, particularly when used in conjunction with nitroxyl radical catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2-azaadamantane N-oxyl (AZADO). rsc.orgkoreascience.kr This crystalline reagent has been shown to oxidize both primary and secondary alcohols to the corresponding aldehydes and ketones in high yields. organic-chemistry.orgacs.org
A key advantage of using NaOCl·5H₂O is that the oxidation can proceed efficiently without the need for pH adjustment, a step often required when using conventional aqueous hypochlorite solutions. organic-chemistry.orgacs.org The system is also effective for sterically hindered secondary alcohols. organic-chemistry.orgacs.org For instance, the oxidation of 2-octanol to 2-octanone proceeds with a 97% yield when using NaOCl·5H₂O with a TEMPO catalyst in dichloromethane. organic-chemistry.org In some cases, NaOCl·5H₂O can oxidize benzylic, allylic, and secondary alcohols selectively in acetonitrile without any catalyst, while aliphatic primary alcohols remain unoxidized under these conditions.
Table 1: TEMPO-Catalyzed Oxidation of Various Alcohols with Sodium Hypochlorite Pentahydrate
| Alcohol Substrate | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Octanol | 2-Octanone | TEMPO/Bu₄NHSO₄ | 97 | organic-chemistry.org |
| L-Menthol | L-Menthone | TEMPO/Bu₄NHSO₄ | High | organic-chemistry.org |
| Benzyl alcohol | Benzaldehyde | TEMPO/Bu₄NHSO₄ | High | organic-chemistry.org |
| 1-Phenylethanol | Acetophenone | (salen)Mn complex | - |
Selective Oxidation of Sulfides to Sulfoxides and Sulfones
Sodium hypochlorite pentahydrate provides a simple and efficient method for the selective oxidation of sulfides. banglajol.info This process is notable for being catalyst-free and environmentally friendly, yielding sulfoxides in high purity with minimal formation of sulfone byproducts. cymitquimica.combanglajol.info The reaction proceeds effectively in an aqueous acetonitrile solution. banglajol.info The precise amount of oxidant available in the crystalline NaOCl·5H₂O allows for controlled oxidation, thereby preventing overoxidation to the sulfone, which can be a challenge with other methods. banglajol.info
The selectivity of the reaction can be tuned by the choice of solvent. While aqueous acetonitrile favors the formation of sulfoxides, sulfones can be efficiently obtained by using aqueous NaOCl prepared from the pentahydrate crystals in toluene. cymitquimica.comkoreascience.kr This solvent-dependent selectivity provides a versatile tool for synthetic chemists. The method is applicable to a wide range of sulfides, including those with sensitive functional groups like alkenes and pyridines. banglajol.info
Table 2: Catalyst-Free Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate
| Sulfide Substrate | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | Acetonitrile/Water | 99 | banglajol.info |
| Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | Acetonitrile/Water | 86 | |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Acetonitrile/Water | 89 | |
| Thioanisole | Methyl phenyl sulfone | Toluene | - | cymitquimica.com |
Oxidative Cleavage Reactions (e.g., glycols)
The oxidative cleavage of carbon-carbon bonds is a powerful transformation in organic synthesis. Sodium hypochlorite pentahydrate has been identified as an effective reagent for the cleavage of glycols to form corresponding carbonyl compounds. A particularly noteworthy feature of this reagent is its unusual stereoselectivity in the cleavage of cyclic glycols.
NaOCl·5H₂O efficiently cleaves trans-cyclic glycols, which are often resistant to transformation by traditional glycol cleavage reagents. Conversely, the reaction with the corresponding cis-isomers is significantly slower. This trans-selectivity is a sharp contrast to the behavior of conventional oxidants used for this purpose. In addition to cyclic substrates, acyclic glycols can also be effectively cleaved with NaOCl·5H₂O to yield their respective carbonyl products in high yields.
Synthesis of N-Sulfonyloxaziridines from N-sulfonylimines
N-Sulfonyloxaziridines, often referred to as Davis' oxaziridines, are valuable reagents in organic synthesis, known for their role as oxidizing and electrophilic amination agents. rsc.orgresearchgate.net Sodium hypochlorite pentahydrate facilitates a concise and catalyst-free synthesis of these compounds from their corresponding N-sulfonylimines. researchgate.net
The reaction is typically carried out by reacting the N-sulfonylimine with an aqueous solution of sodium hypochlorite, prepared from NaOCl·5H₂O, in acetonitrile. researchgate.net Research has shown that the pH of the aqueous hypochlorite solution is a critical factor for achieving high product yields. researchgate.net Optimized conditions, which involve adjusting the pH to basic levels (pH 13), allow for the reproducible synthesis of various synthetically useful Davis' oxaziridines in yields of up to 90%. researchgate.net
Table 3: Synthesis of N-Sulfonyloxaziridines using Sodium Hypochlorite Pentahydrate
| N-sulfonylimine Substrate | Oxaziridine Product | Yield (%) | Reference |
|---|---|---|---|
| N-(Phenylmethylene)benzenesulfonamide | 2-Benzenesulfonyl-3-phenyloxaziridine | 90 | researchgate.net |
| N-(4-Methylphenylmethylene)benzenesulfonamide | 2-Benzenesulfonyl-3-(4-methylphenyl)oxaziridine | 85 | researchgate.net |
| N-(4-Chlorophenylmethylene)benzenesulfonamide | 2-Benzenesulfonyl-3-(4-chlorophenyl)oxaziridine | 81 | researchgate.net |
| N-(Cyclohexylmethylene)benzenesulfonamide | 2-Benzenesulfonyl-3-cyclohexyloxaziridine | 75 | researchgate.net |
Oxidative Dearomatization of Phenols
The oxidative dearomatization of phenols is a valuable strategy for the synthesis of complex natural products and biologically active compounds. Sodium hypochlorite pentahydrate has been reported as an inexpensive yet powerful oxidant for this transformation. This method provides a highly efficient and practical route to dearomatized products.
The oxidation reactions proceed very rapidly, often in the presence of water as a cosolvent, to afford the desired products in excellent yields. A significant advantage of this protocol is its clean nature; the only byproducts derived from the oxidant are sodium chloride and water. The high chemoselectivity of NaOCl·5H₂O in these reactions has been attributed to its lower pH value compared to conventional aqueous NaOCl solutions. The protocol is applicable to the oxidation of various phenol derivatives.
Applications in Manganese-Catalyzed Sulfoxidation
While sodium hypochlorite pentahydrate is a highly effective oxidant for the catalyst-free conversion of sulfides to sulfoxides and sulfones, the literature also describes metal-catalyzed approaches for this transformation. rsc.orgbanglajol.info Specifically, manganese complexes have been utilized as catalysts for the oxidation of sulfides. For instance, manganese(III) acetylacetonate has been shown to catalyze the oxidation of a wide variety of sulfides to their corresponding sulfoxides using sodium chlorite (B76162) as the oxidant. However, the specific application of sodium hypochlorite pentahydrate in conjunction with manganese catalysts for sulfoxidation is not as prominently detailed in the researched literature. The primary methods highlighted for NaOCl·5H₂O in sulfide oxidation emphasize its efficacy in catalyst-free systems, where selectivity is controlled by the choice of solvent. banglajol.info
TEMPO-Catalyzed Oxidations utilizing NaOCl·5H₂O
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant is a well-established method. Sodium hypochlorite pentahydrate has proven to be a highly effective re-oxidant in this catalytic cycle. organic-chemistry.orgresearchgate.net
The crystalline nature of NaOCl·5H₂O offers distinct advantages over conventional aqueous bleach (NaOCl solution). researchgate.net It contains a higher available chlorine content (around 42-44%), minimal sodium hydroxide, and is more stable at lower temperatures. researchgate.netacs.org This allows for reactions to be run in more concentrated mixtures and often without the need for pH adjustment, which is typically required with aqueous solutions to prevent side reactions. organic-chemistry.orgresearchgate.net
Research has demonstrated that the combination of NaOCl·5H₂O with catalytic amounts of TEMPO and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) efficiently oxidizes a wide range of primary and secondary alcohols to their corresponding carbonyl compounds. researchgate.net This system is effective even for sterically hindered secondary alcohols. researchgate.net The reaction mechanism involves the oxidation of TEMPO by the hypochlorite to form the active N-oxoammonium ion. This species is the primary oxidant that converts the alcohol to the carbonyl compound, while being reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by hypochlorite, completing the catalytic cycle. mdpi.com
The use of solid NaOCl·5H₂O crystals can dramatically increase the rate of oxidation compared to aqueous solutions. researchgate.net This is potentially due to a high concentration of the primary oxidant, hypochlorous acid (HOCl), forming on the surface of the crystals. researchgate.net
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Octanol | TEMPO/Bu₄NHSO₄ | 2-Octanone | 97 | researchgate.net |
| Benzyl alcohol | TEMPO/Bu₄NHSO₄ | Benzaldehyde | High | researchgate.net |
| L-menthol | TEMPO/Bu₄NHSO₄ | Menthone | High | researchgate.net |
| Primary alcohols with heteroaromatic moieties (pyridine, thiophene) | TEMPO | Corresponding aldehydes | Good |
Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent
Beyond its role as an oxidant, NaOCl·5H₂O is a potent and environmentally benign chlorinating agent. researchgate.net It serves as a source for electrophilic chlorine, often in the form of hypochlorous acid (HOCl), for various organic transformations. researchgate.net
The reactivity of NaOCl·5H₂O towards active methylene compounds, such as 1,3-dicarbonyls, is highly dependent on the reaction pH. Under acidic conditions, achieved by the addition of acetic acid (AcOH) to a pH of approximately 5, the chlorination of active methylene sites proceeds efficiently. acs.org This reaction leads to the formation of dichlorinated products in high yields. acs.org The generation of hypochlorous acid (HOCl) under these acidic conditions is crucial for the electrophilic chlorination of the enol form of the dicarbonyl compound.
A practical and environmentally conscious method for preparing sulfonyl chlorides involves the oxidative chlorination of disulfides or thiols. rsc.org Sodium hypochlorite pentahydrate in acetic acid has been shown to be an effective reagent system for this transformation, providing the corresponding sulfonyl chlorides in high yields. rsc.org
The reaction is believed to proceed through the in situ generation of hypochlorous acid (HOCl) from the interaction of NaOCl·5H₂O and acetic acid. acs.orgrsc.org This active species then oxidizes and chlorinates the sulfur-containing starting material. Thiols often react much faster than disulfides, likely because they are first rapidly oxidized to the corresponding disulfide, which then undergoes further reaction to yield the sulfonyl chloride. rsc.org The process is considered more environmentally friendly and economical compared to traditional methods that use hazardous reagents like chlorine gas or thionyl chloride. rsc.org
| Starting Material | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Di-p-tolyl disulfide | p-Toluenesulfonyl chloride | Acetic Acid | High | rsc.org |
| Various aromatic and aliphatic disulfides | Corresponding sulfonyl chlorides | Acetic Acid | High | |
| Various aromatic and aliphatic thiols | Corresponding sulfonyl chlorides | Acetic Acid | High | rsc.org |
Sodium hypochlorite pentahydrate can function as a chlorinating reagent in a tandem reaction to convert β,γ-unsaturated carboxylic acids into α,β-unsaturated lactones. researchgate.net This transformation is significant in organic synthesis and can be achieved simply by treating the substrate with NaOCl·5H₂O in a suitable solvent like acetonitrile. researchgate.net
The reaction yields are typically moderate, reaching up to 62%. researchgate.net The proposed mechanism initiates with the electrophilic attack of HOCl, generated from NaOCl·5H₂O, on the carbon-carbon double bond of the unsaturated acid. researchgate.net This forms a chloronium ion intermediate, which then undergoes intramolecular cyclization by the carboxylic acid group to form a β-chlorolactone. Subsequent elimination of hydrogen chloride (HCl) from this intermediate yields the final α,β-unsaturated lactone product. researchgate.net
A novel application of NaOCl·5H₂O is the regioselective C3-chlorination of C2-substituted benzo[b]thiophene derivatives. researchgate.netresearchgate.net This method provides a facile, metal-free route to functionalize this important heterocyclic scaffold, which is common in pharmaceuticals and materials science. researchgate.netresearchgate.net
The optimal conditions for this transformation involve heating the benzo[b]thiophene substrate with an aqueous solution of NaOCl·5H₂O in acetonitrile at 65–75 °C. researchgate.net This procedure yields the C3-chlorinated products in variable yields, typically ranging from 30–65%. researchgate.net The reaction is tolerant of various functional groups at the C2-position, such as vinyl and alkyl groups. However, the presence of alcohol functionalities can lead to competing oxidation reactions. researchgate.net
Mechanistic Understanding of Reactions with NaOCl·5H₂O
The reactivity of sodium hypochlorite pentahydrate in the aforementioned reactions is largely governed by the in situ generation of hypochlorous acid (HOCl). researchgate.netresearchgate.netrsc.org In acidic or neutral media, an equilibrium exists that favors the formation of HOCl.
In TEMPO-catalyzed oxidations , the primary role of hypochlorite is to regenerate the active N-oxoammonium salt from the hydroxylamine species formed after oxidation of the alcohol. mdpi.com
In chlorination reactions , HOCl acts as the key electrophile.
For the tandem conversion of β,γ-unsaturated carboxylic acids , HOCl attacks the electron-rich alkene, initiating a chlorolactonization cascade. researchgate.net
In the C3-chlorination of benzo[b]thiophenes , computational studies suggest that the heteroatom facilitates the formation of a hypochlorous acidium ion. This species then generates a C2-C3 chloronium ion intermediate in a stepwise manner, leading to an S-stabilized C2-carbocation that re-aromatizes to give the C3-chlorinated product. researchgate.netresearchgate.net
For the synthesis of sulfonyl chlorides , HOCl is the critical species for the oxidative chlorination of the sulfur center in thiols and disulfides. acs.orgrsc.org
The use of NaOCl·5H₂O crystals, as opposed to aqueous solutions, can influence reaction rates, possibly by providing a higher concentration of HOCl at the solid-liquid interface. researchgate.net The pH of the reaction medium is a critical parameter, dictating whether oxidation or chlorination pathways are favored, as seen in the reaction with active methylene compounds. acs.org
Generation and Role of Hypochlorous Acid (HOCl) as the Active Species
In aqueous solutions, sodium hypochlorite exists in equilibrium with hypochlorous acid (HOCl). wikipedia.orgorganic-chemistry.org This equilibrium is fundamental to its reactivity in organic synthesis.
NaOCl + H₂O ⇌ NaOH + HOCl
It is widely accepted that the uncharged species, hypochlorous acid (HOCl), is the primary active oxidant in many of these reactions, rather than the hypochlorite anion (OCl⁻). organic-chemistry.orgacs.org The electrical neutrality of HOCl allows it to more readily penetrate the cell membranes of microorganisms, which explains its potent germicidal activity. researchgate.net In the context of organic synthesis, HOCl acts as a strong electrophile and oxidizing agent. researchgate.net
The use of sodium hypochlorite pentahydrate crystals is particularly advantageous for the generation of HOCl. researchgate.net Conventional aqueous bleach solutions have a high pH (around 13) due to excess sodium hydroxide, which shifts the equilibrium away from the formation of HOCl. researchgate.netmdpi.com In contrast, aqueous solutions prepared from NaOCl·5H₂O have a lower pH of approximately 11-12, which favors a higher concentration of the active HOCl species, leading to faster and more efficient oxidations. researchgate.netmdpi.com In some applications, the generation of HOCl is further facilitated by the addition of an acid, such as acetic acid. figshare.com The reaction between an acidic substrate and NaOCl·5H₂O can also generate HOCl in situ. nih.gov This in-situ generation is crucial for subsequent reactions, such as the electrophilic attack on a carbon-carbon double bond to form a chloronium ion intermediate, which can then undergo further transformations. figshare.com
Influence of pH on Reaction Selectivity and Pathway
The pH of the reaction medium is a critical parameter that dictates the selectivity and outcome of reactions involving sodium hypochlorite pentahydrate. By controlling the pH, it is possible to steer the reaction towards either oxidation or chlorination, highlighting the versatility of this reagent. jst.go.jpresearchgate.net The balance between the hypochlorite ion (OCl⁻) and hypochlorous acid (HOCl) is pH-dependent, and this balance governs the reactive pathway. acs.org
A notable example of pH-controlled selectivity is the reaction of 1,3-dicarbonyl compounds with NaOCl·5H₂O. jst.go.jpresearchgate.net
Under weakly basic conditions (pH 12), the reaction leads to oxidative cleavage, yielding the corresponding carboxylic acids in high yields. jst.go.jpresearchgate.net
Conversely, when the reaction is conducted under acidic conditions (pH 5, through the addition of acetic acid), the pathway shifts to chlorination of the active methylene group, affording dichlorinated products. jst.go.jpresearchgate.net
Similarly, the oxidation of sulfides to sulfoxides demonstrates strong pH dependence. To achieve high selectivity and prevent over-oxidation to the corresponding sulfone, the pH must be carefully controlled. researchgate.net Research has shown that the ideal pH range for the selective synthesis of sulfoxides is between 10 and 11. researchgate.net At a higher pH of 13, the reaction is not only slower but also results in the formation of a significant amount of the over-oxidized sulfone byproduct. researchgate.net
The following table summarizes the influence of pH on the reaction pathway for select substrates using sodium hypochlorite pentahydrate.
| Substrate | pH | Major Product | Reaction Type | Yield |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | 12 | Carboxylic Acid | Oxidation | Up to 97% jst.go.jpresearchgate.net |
| 1,3-Dicarbonyl Compound | 5 | Dichlorinated Product | Chlorination | High Yields jst.go.jpresearchgate.net |
| Thioanisole (Sulfide) | 10-11 | Sulfoxide | Selective Oxidation | High Yield researchgate.net |
| Thioanisole (Sulfide) | 13 | Sulfoxide and Sulfone | Over-oxidation | Lower Yield of Sulfoxide researchgate.net |
In TEMPO-catalyzed oxidations of alcohols, the lower pH of solutions made from NaOCl·5H₂O eliminates the need for pH adjustment that is typically required when using conventional aqueous bleach. stackexchange.com
Investigation of Radical Mechanisms in Oxidative Processes
The mechanism of oxidation by sodium hypochlorite can be complex, with evidence suggesting different pathways depending on the presence of catalysts. In reactions catalyzed by the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a radical mechanism is operative. scispace.com TEMPO and its derivatives are highly efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using sodium hypochlorite as the terminal oxidant. stackexchange.com The catalytic cycle involves the oxidation of TEMPO to the corresponding N-oxoammonium ion, which is the active oxidant for the alcohol. acs.org
A proposed catalytic cycle for the benzylic oxidation of alkylarenes using a NaClO/TEMPO/Co(OAc)₂ system involves free radical species and benzyl cation intermediates. organic-chemistry.org In this system, TEMPO facilitates the initial hydrogen abstraction. organic-chemistry.org
However, for uncatalyzed oxidations, the role of radical chain reactions appears to be less significant. Studies on the hypochlorite oxidation of alcohols in the absence of catalysts showed that the presence of radical scavengers like hydroquinone did not affect the reaction, suggesting that free-radical chain reactions are likely unimportant in these specific cases. researchgate.net
Despite this, sodium hypochlorite and hypochlorous acid are known to be capable of generating free radicals under certain conditions. Electron spin resonance (ESR) spectroscopy has been used to demonstrate the generation of radical intermediates from various compounds, such as chlorpromazine and phenylhydrazine, when exposed to hypochlorous acid. wikipedia.org Furthermore, light or laser irradiation of sodium hypochlorite can generate radical species. mdpi.com While these findings are not directly from organic synthesis studies with the pentahydrate, they establish the potential for radical involvement in hypochlorite chemistry. It has also been noted that NaOCl·5H₂O can effectively oxidize secondary, benzylic, and allylic alcohols in acetonitrile without the need for any catalyst. nih.gov
Computational Studies on Reaction Mechanisms
Computational studies, particularly those using Density Functional Theory (DFT), have provided deeper insights into the mechanisms of reactions involving hypochlorite and related species. While studies focusing specifically on sodium hypochlorite pentahydrate are not abundant, research on related systems offers valuable information.
For the widely used TEMPO-catalyzed alcohol oxidation, DFT studies have been employed to investigate the reaction mechanism. These studies have calculated the thermodynamics of the oxidation reaction and explored the formation of a cyclic intermediate resulting from the attack of an alkoxide on the nitrogen atom of the TEMPO⁺ cation. figshare.com Transition states for key steps, such as deprotonation and hydride transfer, have also been calculated to determine activation barriers. figshare.com A computational model of a TEMPO-oxidized cellulose surface has also been developed using semi-empirical calculations to optimize the geometry and visualize the resulting carboxylate groups. researchgate.net
In the absence of catalysts, plausible reaction mechanisms are often proposed based on experimental outcomes. For the oxidation of sulfides, a proposed mechanism involves the initial chlorination of the sulfur atom by hypochlorous acid, followed by the substitution of the chlorine atom by oxygen to form the sulfoxide. acs.org For the conversion of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones, the proposed mechanism starts with an electrophilic attack of HOCl on the C=C bond. mdpi.com
Computational kinetic models have also been successfully used to predict the outcome of HOCl-mediated protein oxidation. nih.gov These models incorporate rate constants for various reactions, including the formation and transfer of chloramines, providing insight into the complex reaction pathways. nih.gov These studies highlight the power of computational chemistry in elucidating reaction mechanisms and predicting product formation in hypochlorite-mediated reactions.
Analytical Methodologies for Research and Characterization
Spectrophotometric Determination Techniques
Spectrophotometry, a method based on the absorption of light by chemical substances, serves as a versatile tool in the analysis of sodium hypochlorite (B82951) pentahydrate. It is particularly useful for quantifying specific molecules that undergo a color change upon reaction with the compound.
Quantification of Specific Analytes (e.g., Tryptophan) following Oxidation by NaOCl·5H₂O
A notable application of spectrophotometry is the quantification of the essential amino acid tryptophan. A colorimetric method has been developed that utilizes sodium hypochlorite pentahydrate as an oxidizing agent. figshare.comnih.govplos.org This method is an improvement upon the traditional Hopkins-Cole reaction and offers a safer and more straightforward alternative. figshare.comresearchgate.net
The reaction between tryptophan, sodium hypochlorite pentahydrate, and monosodium glutamate (B1630785) results in a crimson-colored product with a maximum absorption peak at 525 nm. figshare.comresearchgate.net This color change allows for the simple and rapid quantification of tryptophan using a spectrophotometer. The assay demonstrates a linear detection range for tryptophan concentrations between 10 and 100 mg/L. figshare.comnih.gov
Key Parameters of the Tryptophan Quantification Method:
| Parameter | Value |
| Absorption Peak | 525 nm |
| Linear Detection Range | 10 - 100 mg/L |
| Correlation Coefficient (R²) | 0.9996 |
| Reaction Time | ~10 minutes |
This table summarizes the key analytical parameters for the spectrophotometric determination of tryptophan using sodium hypochlorite pentahydrate.
The method has shown high accuracy, with average recoveries in spiked cerebrospinal fluid samples ranging from 90.5% to 104.3%. nih.gov The relative standard deviation, a measure of precision, was found to be between 0.27% and 1.19%, indicating reliable and reproducible results. nih.gov
Method Development and Optimization for Analytical Purity
The development and optimization of spectrophotometric methods are critical for ensuring the analytical purity of sodium hypochlorite pentahydrate. This involves a systematic investigation of various reaction parameters to achieve the best possible performance in terms of sensitivity, accuracy, and precision.
For instance, in the spectrophotometric analysis of prednisolone, a similar approach to method validation was undertaken, which can be conceptually applied to methods involving sodium hypochlorite pentahydrate. jonuns.comresearchgate.net Key aspects of method development include:
Wavelength Selection: Identifying the wavelength of maximum absorbance (λmax) for the analyte to ensure the highest sensitivity. researchgate.net
Linearity: Establishing a concentration range where the absorbance is directly proportional to the concentration of the analyte. jonuns.com
Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. jonuns.com
Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. jonuns.com
The stability of the analytical method under various conditions, such as changes in temperature and pH, is also a crucial factor to consider during optimization. researchgate.netplos.org For example, in the tryptophan determination method, the color development was found to be optimal under acidic conditions (pH < 4) and at a temperature of 10°C. researchgate.net
Chromatographic Separation and Identification of Reaction Byproducts
Chromatographic techniques are indispensable for separating and identifying the various byproducts that can form during reactions involving sodium hypochlorite pentahydrate. These methods are particularly important for understanding the reaction mechanisms and ensuring the purity of the desired products.
Ion chromatography (IC) has been utilized to elucidate the composition of chlorine compounds in acidic solutions of sodium chlorite (B76162), which can provide insights into the behavior of related hypochlorite solutions. nih.gov IC analysis can distinguish between different chlorine-containing species, such as chloride, chlorite, and chlorate (B79027) ions. nih.gov For instance, research has shown that under acidic conditions, sodium hypochlorite solutions primarily contain hypochlorous acid. nih.gov
In the context of organic synthesis, techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the progress of reactions and characterize the resulting products. mdpi.com For example, in the chlorination of 1,3,5-trimethoxybenzene (B48636) using sodium hypochlorite pentahydrate, ¹H NMR was used to identify the chlorinated products. mdpi.com Similarly, when studying the chloroamidation of alkenes, the formation of α-chloroamide derivatives was monitored and confirmed using these techniques. clockss.org
Titrimetric Methods for Active Chlorine Content Determination
Titrimetric methods, particularly iodometric titration, are the standard and most reliable procedures for determining the active chlorine content in hypochlorite solutions. ugent.beuniville.edu.br This method is based on the principle that active chlorine liberates free iodine from a potassium iodide (KI) solution in an acidic or neutral medium (pH 8 or less). ugent.be
The liberated iodine, which gives the solution a yellow-brown color, is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. ugent.be A starch solution is typically used as an indicator, which forms a dark blue complex with iodine. The endpoint of the titration is reached when the blue color disappears, indicating that all the liberated iodine has reacted with the thiosulfate. ugent.be
The reaction steps are as follows:
Reaction of Hypochlorite with Iodide: ClO⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O essb-oran.edu.dz
Titration of Iodine with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ essb-oran.edu.dz
The amount of sodium thiosulfate solution consumed is directly proportional to the amount of active chlorine in the original sample. ugent.be This method is widely used for quality control of commercial bleach solutions and for standardizing sodium hypochlorite solutions for various applications. redalyc.orgscribd.com
Q & A
Q. What are the key physicochemical properties of sodium hypochlorite pentahydrate relevant to laboratory handling?
Sodium hypochlorite pentahydrate (SHC5) is a pale green orthorhombic crystalline solid with a molecular weight of 165.53 g/mol and a density of 1.600 g/cm³. Its melting point is 18°C, and it decomposes above this temperature, releasing chlorine gas. The compound is hygroscopic and soluble in water, with stability maintained below 7°C . Researchers must store it at 2–8°C in airtight, light-resistant containers to avoid decomposition into NaClO₃ and NaCl .
Q. How is sodium hypochlorite pentahydrate synthesized, and why is the pentahydrate form preferred over anhydrous sodium hypochlorite?
SHC5 is synthesized by crystallizing sodium hypochlorite from aqueous solutions under controlled cooling (≤7°C). The pentahydrate form is preferred due to its higher stability compared to anhydrous sodium hypochlorite, which is explosive and highly reactive with metals like zinc . Industrial-scale production involves stabilizing slurries of SHC5 crystals in saturated sodium hypochlorite solutions to enhance volumetric efficiency and reduce decomposition during storage .
Q. What safety protocols are critical when handling sodium hypochlorite pentahydrate in the laboratory?
SHC5 is classified as a Class 5.1 oxidizer (UN3212) and requires precautions to avoid contact with organic materials, acids, or reducing agents, which can trigger violent reactions. Lab personnel must use PPE (gloves, goggles, fume hoods) and adhere to protocols for spill management (neutralization with sodium thiosulfate). Transport and disposal must comply with OSHA and EPA regulations, including segregation from incompatible chemicals .
Advanced Research Questions
Q. How does sodium hypochlorite pentahydrate compare to alternative oxidants (e.g., KMnO₄, H₂O₂) in organic synthesis?
SHC5 offers advantages in selectivity and environmental impact. For example, it oxidizes primary alcohols to carboxylic acids in acetonitrile at 0–5°C with >90% yield, avoiding over-oxidation to ketones. Its low pH (~11) and high chlorine content (42% available Cl) enhance reactivity in sulfoxidation reactions, outperforming H₂O₂ in sulfide-to-sulfone conversions . Unlike KMnO₄, SHC5 generates minimal toxic byproducts, aligning with green chemistry principles .
Q. What methodologies optimize SHC5’s use in TEMPO-mediated oxidations of alcohols?
In TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems, SHC5 acts as a stoichiometric re-oxidant. A typical protocol uses 1.2 equiv SHC5 with catalytic TEMPO (0.1 equiv) and NaBr (0.2 equiv) in a biphasic CH₂Cl₂/H₂O system at pH 9–10. Reaction monitoring via TLC or GC-MS ensures complete conversion, with excess SHC5 quenched using Na₂S₂O₃ .
Q. How can researchers resolve contradictions in stability data for SHC5 under varying storage conditions?
Conflicting reports on SHC5’s stability arise from crystal size and slurry composition. Studies show that milling SHC5 crystals to <0.1 mm reduces bulk density, enabling stable slurries with 25–35% NaClO in saturated mother liquor. Adding NaCl (1–10 wt%) and NaOH (0.01–3 wt%) inhibits decomposition, maintaining >85% active chlorine over 30 days at 0–5°C .
Q. What analytical techniques quantify SHC5’s oxidative byproducts in complex matrices?
Ion chromatography (IC) with suppressed conductivity detection is recommended for analyzing ClO⁻, ClO₃⁻, and Cl⁻ in SHC5 solutions. A validated method uses a Dionex IonPac AS19 column, 30 mM KOH eluent, and post-column derivatization for sub-ppm detection limits . For organic reaction mixtures, UV-Vis spectrophotometry (λ = 292 nm) tracks hypochlorite consumption via iodometric titration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
